
N3,N3,4-trimethylpentane-1,3-diamine
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Overview
Description
N3,N3,4-Trimethylpentane-1,3-diamine is an organic compound with the molecular formula C8H20N2 It is a diamine, meaning it contains two amine groups, which are functional groups characterized by a nitrogen atom bonded to hydrogen atoms or alkyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N3,N3,4-trimethylpentane-1,3-diamine typically involves the alkylation of a suitable diamine precursor. One common method is the reaction of 4-methylpentan-2-one with ammonia and hydrogen in the presence of a catalyst to form the intermediate, which is then further reacted with methyl iodide to introduce the trimethyl groups.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the reaction efficiency and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the amine groups is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Amine oxides.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
N3,N3,4-trimethylpentane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N3,N3,4-trimethylpentane-1,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
N,N,N-Trimethyl-1,3-propanediamine: Similar in structure but with different alkyl groups.
N,N,N’,N’-Tetramethyl-1,3-propanediamine: Contains additional methyl groups compared to N3,N3,4-trimethylpentane-1,3-diamine.
Uniqueness: this compound is unique due to its specific arrangement of methyl groups and the presence of two amine functionalities. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-N,3-N,4-trimethylpentane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-7(2)8(5-6-9)10(3)4/h7-8H,5-6,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMZUNKMDWUEMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCN)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1367989-83-0 |
Source
|
Record name | N3,N3,4-trimethylpentane-1,3-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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